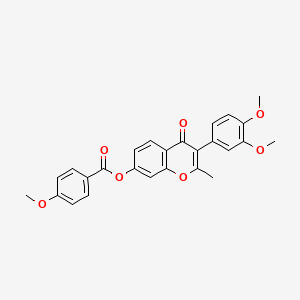

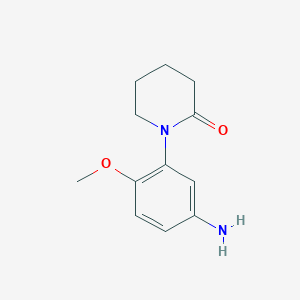

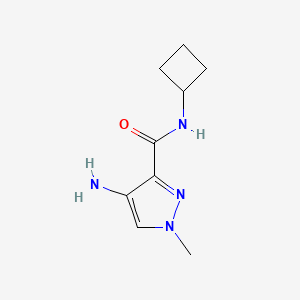

![molecular formula C16H16ClN3O2 B2642618 2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one CAS No. 1448026-61-6](/img/structure/B2642618.png)

2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t a direct synthesis route available for the exact compound, related compounds such as pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds have been synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline . Another synthesis method involves the use of ethyl cyanoacetate, thiourea, caustic alcohol, 2-chloroacetaldehyde, and sodium acetate .

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The compound contains a pyrrolo[3,4-d]pyrimidine core, which is a nitrogen-containing heterocycle .

Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, palladium-catalyzed cross-coupling reactions have been used to synthesize related pyrrolo[3,2-d]pyrimidine systems .

Applications De Recherche Scientifique

Synthesis and Biological Activity

This compound is involved in the synthesis and biological evaluation of new derivatives for potential applications in plant growth stimulation and antimicrobial activities. For example, the synthesis of derivatives containing pyrimidine fragments showed a pronounced plant growth stimulating effect, highlighting its potential in agricultural sciences (Pivazyan et al., 2019). Similarly, compounds with pyrrolo[2,3-d]pyrimidine structures have been synthesized and evaluated for their antiproliferative and antiviral activities, demonstrating significant potential in medical research (Pudlo et al., 1990).

Docking Studies and Antitumoral Agents

Docking studies have been carried out on derivatives, including those with a pyrrolo[2,3-d]pyrimidin-4-amine structure, to evaluate their potential as antitumoral agents. These studies are crucial in understanding the interaction of these compounds with biological targets, providing a basis for drug design and development (Bommeraa et al., 2019).

Structural Analysis and Active Candidates

The crystal structure determination of chain-functionalized pyrroles, which are important candidates as antitumoral agents, has been achieved. Such structural analyses are vital for the design of more effective therapeutic agents, demonstrating the compound's role in pharmaceutical research (Silva et al., 2012).

Inhibition of Biological Targets

Studies on derivatives of pyrrolo[2,3-d]pyrimidin have shown inhibitory activity on xanthine oxidase, a key enzyme involved in metabolic disorders. This suggests potential applications in the development of treatments for diseases related to purine metabolism (Seela et al., 1984).

Functional Rearrangements and Synthesis Methods

Functional rearrangement of polychlorinated pyrrolidin-2-ones to 5-imino-lactams, involving compounds with similar core structures, represents a novel method for preparing derivatives with potential biological activities. This highlights the versatility of the compound in synthetic organic chemistry (Danieli et al., 2004).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-methylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O2/c1-16(2,22-13-5-3-12(17)4-6-13)15(21)20-8-11-7-18-10-19-14(11)9-20/h3-7,10H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUKHMMDYNWHMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CC2=CN=CN=C2C1)OC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

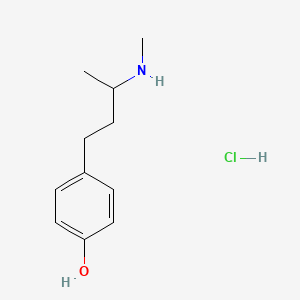

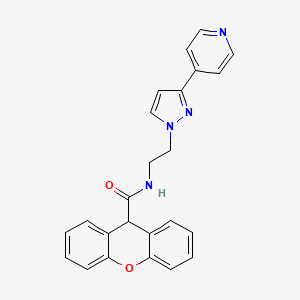

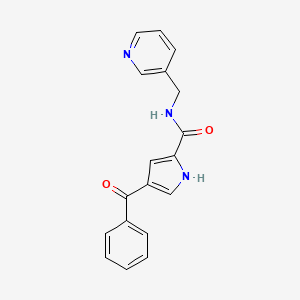

![4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2642539.png)

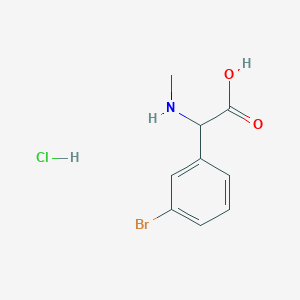

![[3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine hydrobromide](/img/no-structure.png)

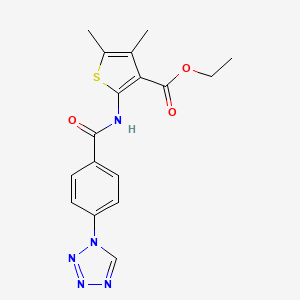

![N-(2,5-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2642545.png)

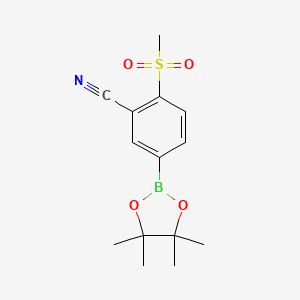

![3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile](/img/structure/B2642550.png)